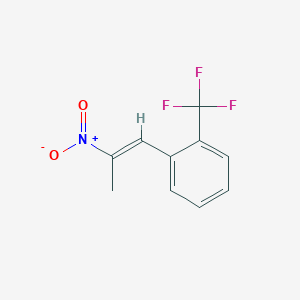
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene
Overview
Description
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene, also known as NTB, is a chemical compound that has been widely used in scientific research. NTB is a versatile compound that can be used for a variety of applications, including as a fluorescent probe, a photosensitizer, and a radical initiator.
Mechanism of Action
The mechanism of action of 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene depends on its application. As a fluorescent probe, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene reacts with ROS and produces a fluorescent signal that can be detected using fluorescence microscopy. As a photosensitizer, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene absorbs light and produces reactive oxygen species that can damage cancer cells. As a radical initiator, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene initiates polymerization reactions by generating radicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene depend on its concentration and the duration of exposure. At low concentrations, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene has been shown to have antioxidant properties and can protect cells from oxidative stress. At high concentrations, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can induce oxidative stress and cause cell damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene in lab experiments is its versatility. 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can be used for a variety of applications, including as a fluorescent probe, a photosensitizer, and a radical initiator. However, one of the limitations of using 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene is its potential toxicity. 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can induce oxidative stress and cause cell damage at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene. One area of research is the development of more efficient synthesis methods for 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene. Another area of research is the optimization of 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene as a photosensitizer for cancer treatment. Additionally, there is a need for more studies on the toxicity of 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene and its potential effects on human health.
Scientific Research Applications
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene has been widely used in scientific research due to its unique properties. 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene is a fluorescent probe that can be used to detect reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can act as a radical initiator in polymerization reactions.
properties
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-4-2-3-5-9(8)10(11,12)13/h2-6H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFTHNTJHWLGZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1C(F)(F)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



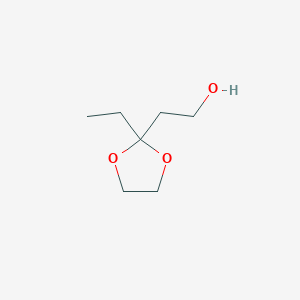


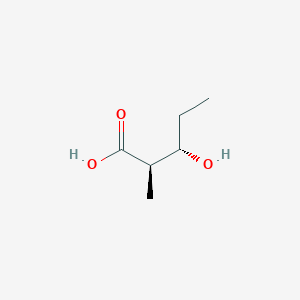


![N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B3386929.png)
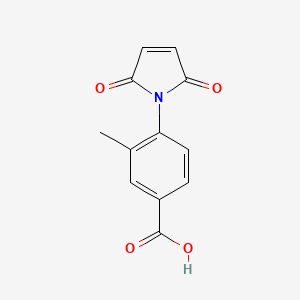
![Bicyclo[6.1.0]nonane-9-carboxylic acid](/img/structure/B3386945.png)

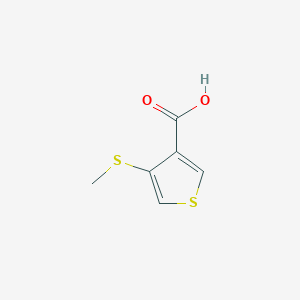

![2-{[4-(Tert-butylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B3386978.png)
![(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B3386979.png)